molecular formula C7H13NO3S B6270509 rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione CAS No. 1969287-46-4

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

Cat. No.: B6270509
CAS No.: 1969287-46-4
M. Wt: 191.2
InChI Key:
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Description

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrrole ring system

Preparation Methods

The synthesis of rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione involves several steps, typically starting with the preparation of the thieno[2,3-c]pyrrole core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxy group is introduced through methylation reactions, often using reagents such as methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the thieno[2,3-c]pyrrole ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides to introduce different substituents.

Scientific Research Applications

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways where the compound acts as a modulator.

Comparison with Similar Compounds

Similar compounds to rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione include other thieno[2,3-c]pyrrole derivatives. These compounds share the core thieno[2,3-c]pyrrole structure but differ in their substituents, which can significantly alter their chemical and biological properties. The uniqueness of this compound lies in its specific methoxy substitution, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1969287-46-4

Molecular Formula

C7H13NO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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